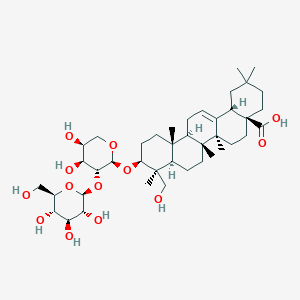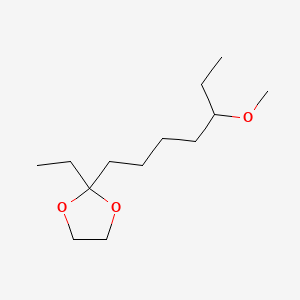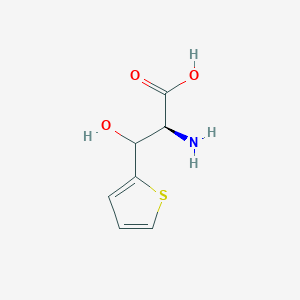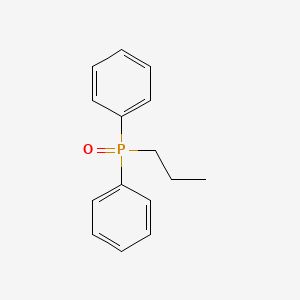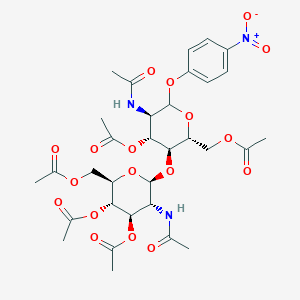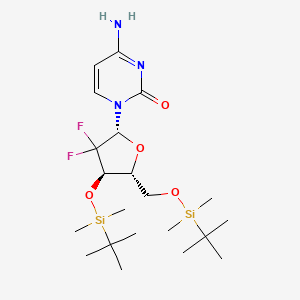
DTBS-Gemcitabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTBS-Gemcitabine is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine is widely used in the treatment of various cancers, including pancreatic, lung, breast, and ovarian cancers . This compound is designed to enhance the delivery and efficacy of gemcitabine by improving its pharmacokinetic properties and targeting capabilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DTBS-Gemcitabine involves the conjugation of gemcitabine with a DTBS (di-tert-butylsilyl) group. The process typically includes the following steps:
Protection of Gemcitabine: Gemcitabine is first protected by reacting with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Conjugation with DTBS: The protected gemcitabine is then reacted with a DTBS reagent under specific conditions to form the this compound conjugate.
Deprotection: The final step involves the removal of the protecting groups to yield the desired this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
DTBS-Gemcitabine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where the DTBS group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized for different applications .
Applications De Recherche Scientifique
DTBS-Gemcitabine has a wide range of scientific research applications:
Mécanisme D'action
DTBS-Gemcitabine exerts its effects by interfering with DNA synthesis in cancer cells. The compound is taken up by the cells and phosphorylated to its active form, gemcitabine triphosphate (dFdCTP) . This active form inhibits ribonucleotide reductase and gets incorporated into the DNA, leading to chain termination and cell death . The DTBS group enhances the delivery and stability of gemcitabine, allowing for more effective targeting of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Clofarabine: A nucleoside analog with similar mechanisms of action.
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil.
Uniqueness of DTBS-Gemcitabine
This compound is unique due to its enhanced pharmacokinetic properties and targeted delivery capabilities. The DTBS group improves the stability and bioavailability of gemcitabine, making it a more effective chemotherapeutic agent .
Propriétés
Formule moléculaire |
C21H39F2N3O4Si2 |
|---|---|
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C21H39F2N3O4Si2/c1-19(2,3)31(7,8)28-13-14-16(30-32(9,10)20(4,5)6)21(22,23)17(29-14)26-12-11-15(24)25-18(26)27/h11-12,14,16-17H,13H2,1-10H3,(H2,24,25,27)/t14-,16-,17-/m1/s1 |
Clé InChI |
LUWQMPCKYNDDGB-DJIMGWMZSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



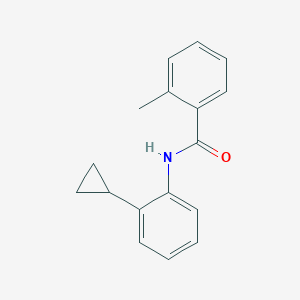
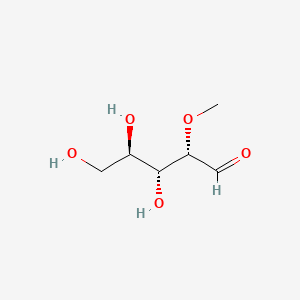
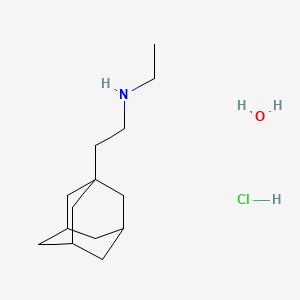
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
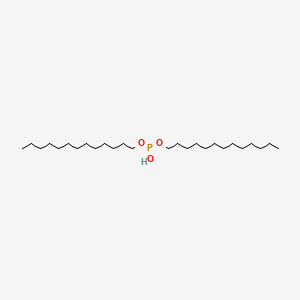
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)

